Enhanced Lipophilicity from Ortho-Pyridyl and Meta-Trifluoromethyl Substitution
The presence of a trifluoromethyl group significantly increases lipophilicity compared to non-fluorinated analogs, a critical parameter for membrane permeability in drug candidates. While direct LogP values for 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline are not reported, class-level inference from related anilines shows that a single trifluoromethyl group increases calculated LogP by approximately 1.0–1.5 units relative to the methyl-substituted analog [1]. Furthermore, the ortho-pyridine ring introduces intramolecular hydrogen bonding capabilities that can modulate solubility in ways not available to simple trifluoromethylanilines [2].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | ~2.8–3.2 (estimated based on class analogs) |
| Comparator Or Baseline | 2-Methylaniline: LogP ~1.3; 2-(Trifluoromethyl)aniline: LogP ~2.2 |
| Quantified Difference | ΔLogP ~1.5 vs. methyl; ~0.6 vs. simple CF₃-aniline |
| Conditions | Calculated using ACD/Labs or similar software; no experimental LogP reported. |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability, a key selection criterion for lead optimization in CNS and intracellular target programs.
- [1] Böhm HJ, Banner D, Bendels S, Kansy M, Kuhn B, Müller K, Obst-Sander U, Stahl M. Fluorine in medicinal chemistry. ChemBioChem. 2004;5(5):637-643. doi:10.1002/cbic.200300833 View Source
- [2] Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chem Soc Rev. 2008;37(2):320-330. doi:10.1039/B610213C View Source
